![molecular formula C6H10O B051907 1,2-Epoxy-5-hexene CAS No. 10353-53-4](/img/structure/B51907.png)
1,2-Epoxy-5-hexene
Overview
Description
1,2-Epoxy-5-hexene is a clear colorless liquid . It has the empirical formula C6H10O and a molecular weight of 98.14 . It is used as a reactant in the synthesis of Pinolide, a naturally occurring nonenolide .
Synthesis Analysis
1,2-Epoxy-5-hexene has been used in the synthesis of Pinolide . It has also been used in the fabrication of a new polymeric base/matrix for the enrichment of intact N-glycopeptides from standards and biological samples . Additionally, it has been used as a precursor in the synthesis of epoxy-based silicone prepolymers .
Molecular Structure Analysis
The molecular formula of 1,2-Epoxy-5-hexene is C6H10O . It has a monoisotopic mass of 98.073166 Da .
Chemical Reactions Analysis
1,2-Epoxy-5-hexene has been used in the synthesis of Pinolide and in the fabrication of a new polymeric base/matrix . It has also been used as a precursor in the synthesis of epoxy-based silicone prepolymers .
Physical And Chemical Properties Analysis
1,2-Epoxy-5-hexene is a clear colorless liquid . It has a density of 0.9±0.1 g/cm3 , a boiling point of 120.0±0.0 °C at 760 mmHg , and a vapor pressure of 18.6±0.2 mmHg at 25°C . Its enthalpy of vaporization is 34.3±3.0 kJ/mol , and it has a flash point of 15.6±0.0 °C . The refractive index of 1,2-Epoxy-5-hexene is 1.443 .
Scientific Research Applications
Chiral Building Block in Asymmetric Synthesis
1,2-Epoxy-5-hexene is an important chiral building block. It has been used in a number of asymmetric synthetic methodologies . This includes the syntheses of chiral isothiazolidine-1,1-dioxides, benzoxathiazepine-1,1-dioxides, γ-butanolides, β-hydroxy morpholine amides, and varied alcohols .
Organic Intermediates
1,2-Epoxy-5-hexene is used as an organic intermediate . Organic intermediates are often used in the production of other chemicals or products.
Fine Chemicals
It is also used in the production of fine chemicals . Fine chemicals are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants by multistep batch chemical or biotechnological processes.
Pharmaceutical Research and Development
1,2-Epoxy-5-hexene is used in pharmaceutical research and development . It can be used in the synthesis of new drugs or in the improvement of existing drug formulations.
Chemical Reagent
Lastly, 1,2-Epoxy-5-hexene is used as a chemical reagent . In chemistry, a reagent is a substance or compound added to a system to cause a chemical reaction or test if a reaction occurs.
Safety and Hazards
1,2-Epoxy-5-hexene is classified as a flammable liquid and a suspected genetic hazard . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use personal protective equipment . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Relevant Papers
1,2-Epoxy-5-hexene has been mentioned in several papers, including those discussing its use in the synthesis of Pinolide , the fabrication of a new polymeric base/matrix , and the synthesis of epoxy-based silicone prepolymers .
Mechanism of Action
Target of Action
1,2-Epoxy-5-hexene is a biphenyl compound that is used as a monomer for the synthesis of polymers . It can be used to crosslink polymers and enzymes . The primary targets of 1,2-Epoxy-5-hexene are enzymes such as phospholipase A2 and cyclooxygenase 2 .
Mode of Action
The mode of action of 1,2-Epoxy-5-hexene involves its interaction with its targets, particularly enzymes. The compound has been shown to inhibit the activity of enzymes such as phospholipase A2 and cyclooxygenase 2 . This inhibition may occur by epoxidizing side chains on the enzyme’s active site, which blocks substrate binding or inactivates the enzyme by preventing it from forming an active complex with oxygen .
Biochemical Pathways
1,2-Epoxy-5-hexene affects the biochemical pathways involving the enzymes it targets. By inhibiting enzymes such as phospholipase A2 and cyclooxygenase 2, it can affect the pathways these enzymes are involved in . For instance, cyclooxygenase 2 is involved in the synthesis of prostaglandins, so inhibition of this enzyme by 1,2-Epoxy-5-hexene can affect prostaglandin synthesis .
Pharmacokinetics
It is a liquid with a density of 0.87 g/mL at 25 °C (lit.) . It has a boiling point of 119-121 °C (lit.) . These properties may influence its ADME properties and thus its bioavailability.
Result of Action
The molecular and cellular effects of 1,2-Epoxy-5-hexene’s action include the inhibition of enzyme activity, which can lead to changes in the biochemical pathways these enzymes are involved in . For instance, the inhibition of cyclooxygenase 2 can lead to a decrease in prostaglandin synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,2-Epoxy-5-hexene. For instance, the compound should be stored at a temperature of 2-8°C . If it enters sewers or public waters, it can cause environmental harm . Therefore, precautions should be taken to prevent leakage or spillage .
properties
IUPAC Name |
2-but-3-enyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUOUUYKIVSIAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908458 | |
Record name | 2-(3-Buten-1-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Epoxy-5-hexene | |
CAS RN |
10353-53-4 | |
Record name | 2-(3-Buten-1-yl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10353-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hexene, 5,6-epoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010353534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Buten-1-yl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20908458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-epoxyhex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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